2-Chloro-6-methylquinoline

Organic Synthesis Process Chemistry 2-Chloroquinoline Derivatives

2-Chloro-6-methylquinoline (CAS 4295-11-8) offers a unique dual-substitution pattern—chlorine at C2 for cross-coupling and methyl at C6 to enhance lipophilicity (logP ~3.2) and metabolic stability. Its solid form (mp 111–114°C) simplifies purification by recrystallization. Over 300 patents cite this versatile intermediate for pharma, agrochemical, and dye applications. Choose ≥98% purity. Available for immediate shipment.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 4295-11-8
Cat. No. B1583817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylquinoline
CAS4295-11-8
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)Cl
InChIInChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
InChIKeyFHHZTIXPIXHMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylquinoline (CAS 4295-11-8) — A Distinct Halogenated Quinoline Building Block for Specialized Chemical Synthesis


2-Chloro-6-methylquinoline (CAS 4295-11-8) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 2-position and a methyl group at the 6-position on the quinoline ring . This substitution pattern imparts unique physicochemical properties, including a melting point of 111–114 °C and a calculated logP of approximately 3.2, distinguishing it from other halogenated or methylated quinoline isomers [1]. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty materials, with over 300 patents referencing its use [2].

Why 2-Chloro-6-methylquinoline Cannot Be Replaced by 2-Chloroquinoline or 6-Methylquinoline in Demanding Applications


The concurrent presence of both a chlorine at C2 and a methyl group at C6 in 2-chloro-6-methylquinoline creates a distinct electronic and steric environment that cannot be replicated by simpler analogs [1]. While 2-chloroquinoline provides a reactive chlorine leaving group, it lacks the electron-donating and lipophilicity-enhancing methyl substituent that modulates nucleophilic substitution rates and influences downstream biological activity [2]. Conversely, 6-methylquinoline possesses the methyl group but lacks the chlorine handle essential for further functionalization via cross-coupling or nucleophilic aromatic substitution . Regioisomeric analogs, such as 2-chloro-8-methylquinoline, exhibit different melting points (59–61 °C vs. 111–114 °C) and altered reactivity profiles due to the changed position of the methyl group, affecting both synthetic handling and the properties of final derivatives . Substitution with a more heavily chlorinated analog like 2,4-dichloro-6-methylquinoline introduces an additional reactive site that may complicate selective transformations. The quantitative evidence presented below substantiates the unique position of 2-chloro-6-methylquinoline as a preferred building block where precise control over both reactivity and physicochemical properties is required.

Quantitative Evidence Differentiating 2-Chloro-6-methylquinoline from Its Closest Analogs


Synthetic Yield Comparison: 2-Chloro-6-methylquinoline Achieves 57% Yield Under Standard Conditions — Distinct from 75–98% Yields of Other 2-Chloroquinolines

In a comparative study of 2-chloroquinoline synthesis from 2-vinylanilines and diphosgene in acetonitrile, 2-chloro-6-methylquinoline (2c) was obtained in 57% yield as a yellow solid [1]. Under the same reaction conditions, other derivatives exhibited significantly different yields: 2-chloroquinoline (2a, 75%), 2,6-dichloroquinoline (2b, 84%), 2-chloro-6-trifluoromethylquinoline (2d, 98%), and 2-chloro-6-nitroquinoline (2e, 86%) [2]. This variation in synthetic efficiency underscores the influence of the 6-methyl substituent on the reaction outcome, a critical factor for process chemists optimizing multistep syntheses.

Organic Synthesis Process Chemistry 2-Chloroquinoline Derivatives

Melting Point Differentiation: 2-Chloro-6-methylquinoline Exhibits a 111–114 °C Melting Point, Enabling Easier Solid Handling vs. Liquid or Low-Melting Analogs

The melting point of 2-chloro-6-methylquinoline is consistently reported as 111–114 °C . In contrast, 2-chloroquinoline melts at 34–37 °C, 6-methylquinoline is a liquid at room temperature (melting point -22 °C), 2-chloro-8-methylquinoline melts at 59–61 °C, and 2,4-dichloro-6-methylquinoline melts at 91–93 °C [1]. The significantly higher melting point of 2-chloro-6-methylquinoline facilitates purification by recrystallization and simplifies handling and storage as a stable crystalline solid.

Physicochemical Properties Crystallization Purification

Commercial Purity and Availability: 2-Chloro-6-methylquinoline Offered at 97% and 99%+ Purity with Consistent Melting Point Range

Commercial suppliers offer 2-chloro-6-methylquinoline with specified purities of 97% (abcr GmbH) and 99%+ (Alfa Chemistry), accompanied by a consistent melting point range of 111–114 °C . In comparison, 2-chloroquinoline is commonly available at 98% purity but melts at 34–37 °C, making it more prone to degradation or handling issues . The higher melting point of 2-chloro-6-methylquinoline ensures that even at 97% purity, the material remains a tractable solid, whereas lower-melting analogs may require specialized storage conditions.

Chemical Procurement Quality Control Specifications

Patent Activity: 347 Patents Reference 2-Chloro-6-methylquinoline, Reflecting Broad Industrial and Pharmaceutical Relevance

According to PubChemLite, 2-chloro-6-methylquinoline is referenced in 347 patents [1]. While a direct comparator for patent count is not available in the same database for all analogs, this high number indicates significant industrial interest and validates the compound's utility as a key intermediate or scaffold in drug discovery and materials science. For context, a structurally related compound, methyl 2-chloroquinoline-7-carboxylate, is cited in only 23 patents [2]. The extensive patent activity surrounding 2-chloro-6-methylquinoline suggests that it offers distinct advantages in specific applications that are not readily achieved with other quinoline derivatives.

Patent Landscape Intellectual Property Commercial Viability

Lipophilicity (logP) and Reactivity: Calculated logP of 3.20 Positions 2-Chloro-6-methylquinoline Favorably for Membrane Permeability and Derivatization

The calculated partition coefficient (logP) of 2-chloro-6-methylquinoline is 3.19660, as estimated by computational methods . This value indicates moderate lipophilicity, which is often associated with improved membrane permeability and oral bioavailability in drug candidates. In contrast, 2-chloroquinoline has a lower calculated logP of approximately 2.5, while 6-methylquinoline has a logP around 2.7 [1]. The enhanced lipophilicity of 2-chloro-6-methylquinoline, stemming from the combined effect of the chlorine and methyl substituents, may confer advantages in medicinal chemistry programs targeting intracellular or CNS-penetrant molecules.

Medicinal Chemistry ADME Properties Drug Design

Optimal Application Scenarios for 2-Chloro-6-methylquinoline Based on Quantitative Differentiation


Multistep Synthesis of Quinoline-Based Pharmaceuticals Where Solid Handling and Moderate Yield Are Acceptable

Given its 57% yield in a standard 2-chloroquinoline synthesis [1] and its solid form at room temperature (mp 111–114 °C) , 2-chloro-6-methylquinoline is best employed in medicinal chemistry campaigns where the 6-methyl group is essential for target binding or pharmacokinetic optimization. The higher melting point facilitates purification by recrystallization, reducing the need for chromatographic steps in larger-scale preparations. Process chemists should anticipate a lower yield compared to unsubstituted 2-chloroquinoline but may find this acceptable given the strategic importance of the methyl substituent.

Synthesis of Fluorescent Dyes and Imaging Probes Requiring a Reactive Chlorine Handle and Enhanced Lipophilicity

2-Chloro-6-methylquinoline is utilized in the production of fluorescent dyes for biological imaging . The reactive 2-chloro group enables facile conjugation to fluorophores or targeting moieties via nucleophilic substitution or cross-coupling, while the elevated logP (~3.2) enhances cellular uptake and membrane partitioning. Compared to less lipophilic analogs like 2-chloroquinoline (logP ~2.5), derivatives of 2-chloro-6-methylquinoline may exhibit improved intracellular staining characteristics.

Agrochemical Intermediate Development Where Solid-State Stability and High Purity Are Critical

The commercial availability of 2-chloro-6-methylquinoline at 97% and 99%+ purity and its robust melting point make it a reliable starting material for agrochemical synthesis. In field applications, intermediates that are stable solids are preferred for formulation and storage. The compound's extensive patent coverage (347 patents) [2] further validates its utility in proprietary agricultural chemistry programs, where it may serve as a precursor to fungicides or herbicides.

Structure-Activity Relationship (SAR) Studies Exploring the Impact of 6-Methyl Substitution on Quinoline Pharmacophores

Researchers engaged in SAR campaigns will find 2-chloro-6-methylquinoline indispensable for probing the steric and electronic effects of a 6-methyl group in quinoline-based inhibitors. Its distinct synthetic yield (57%) [1] and melting point (111–114 °C) relative to regioisomers (e.g., 2-chloro-8-methylquinoline, mp 59–61 °C) provide clear handling advantages. The logP difference of ~0.5–0.7 units compared to unsubstituted or non-chlorinated analogs can be correlated with changes in cellular activity, offering a well-defined variable for medicinal chemists.

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